

# Pharmacokinetics and metabolism of Pimavanserin in research models

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## Compound of Interest

Compound Name: Pimavanserin

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An In-depth Technical Guide to the Pharmacokinetics and Metabolism of **Pimavanserin** in Research Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic and metabolic properties of **Pimavanserin**, a selective serotonin inverse agonist, across various preclinical and clinical research models. The information is intended to support further research and development efforts related to this compound.

## Pharmacokinetics

**Pimavanserin** exhibits distinct pharmacokinetic profiles across different species, which is crucial for the extrapolation of preclinical data to human clinical outcomes.

## Preclinical Pharmacokinetics

Quantitative pharmacokinetic parameters of **Pimavanserin** in various preclinical models are summarized in the table below. These data are essential for designing toxicological studies and predicting human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of **Pimavanserin** in Preclinical Models

Parameter	Mouse (Male, C57BL/6J)	Rat (Sprague Dawley)	Monkey	Dog
Dose (mg/kg)	0.3, 1, 3 (IM, SC, Nasal)[1][2]	30 (oral)[3]	Data Not Available	Data Not Available
Tmax (h)	~0.25 - 1[1]	Data Not Available	Data Not Available	Data Not Available
Cmax (ng/mL)	Dose-dependent increase[1]	Data Not Available	Data Not Available	Data Not Available
AUC (ng·h/mL)	Dose-dependent increase[1]	Data Not Available	Data Not Available	Data Not Available
t½ (h)	~2 - 6[3]	~7.5 (single dose), up to 38.6 (repeat dose)[3]	Data Not Available	Data Not Available
Volume of Distribution (Vd)	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Clearance (CL)	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Note	Subcutaneous administration resulted in lower exposure compared to nasal and intramuscular routes.[1]	Female rats showed ~55-65% higher exposure than males.[3]	Drug accumulation was observed after repeat dosing.[3]	Pimavanserin is rapidly degraded in dog liver microsomes.[3]

## Human Pharmacokinetics

In humans, **Pimavanserin** has a long half-life, and its pharmacokinetics are not significantly affected by factors such as age, sex, or ethnicity.[4]

Table 2: Pharmacokinetic Parameters of **Pimavanserin** and its Active Metabolite (AC-279) in Humans

Parameter	Pimavanserin	AC-279 (Active Metabolite)
t <sub>1/2</sub> (h)	~57[4][5][6]	~200[4][5][6]
Tmax (h)	6 (range 4-24)[4]	6[4]
Protein Binding	~95%[1]	Data Not Available
Volume of Distribution (Vd/F)	2173 L[1]	Data Not Available
Bioavailability	99.7% (tablet vs. solution)[4]	-
Food Effect	No significant effect on AUC or Cmax[7]	-

## Metabolism

**Pimavanserin** is extensively metabolized, primarily in the liver.

## In Vitro Metabolism

The metabolic stability of **Pimavanserin** has been evaluated in liver microsomes from various species.

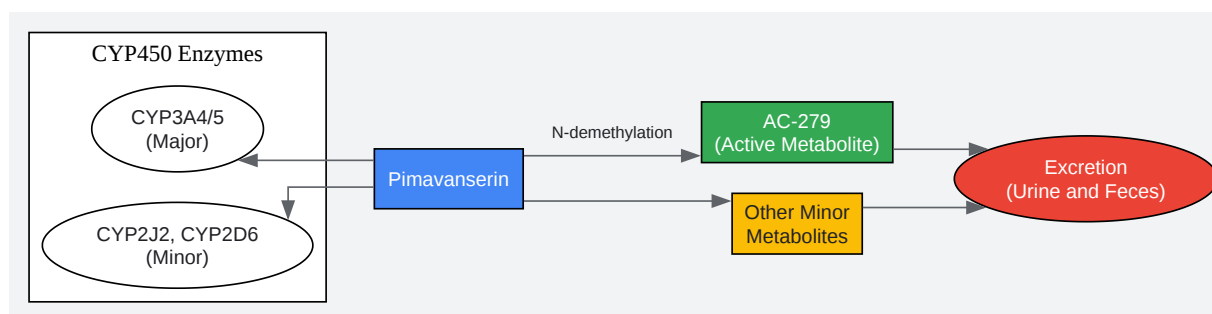
Table 3: In Vitro Stability of **Pimavanserin** in Liver Microsomes

Species	Stability
Human	Stable[3]
Monkey	Stable[3]
Rat	Stable[3]
Mouse	Stable[3]
Dog	Rapidly degraded (<50% remaining after 10 min)[3]

## In Vivo Metabolism and Metabolites

The primary route of metabolism for **Pimavanserin** is through the cytochrome P450 system.

- Primary Metabolizing Enzymes: CYP3A4 and CYP3A5 are the major enzymes responsible for **Pimavanserin** metabolism.[1][4] CYP2J2 and CYP2D6 contribute to a lesser extent.[1][4]
- Active Metabolite: The major active metabolite is AC-279 (N-desmethylated **pimavanserin**). [4]
- Excretion: A very small percentage of the administered dose is excreted as unchanged drug in the urine (0.55%) and feces (1.53%).[4] Less than 1% of the dose is recovered in the urine as **Pimavanserin** and AC-279.[1][8]



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Caption: Metabolic pathway of **Pimavanserin**.

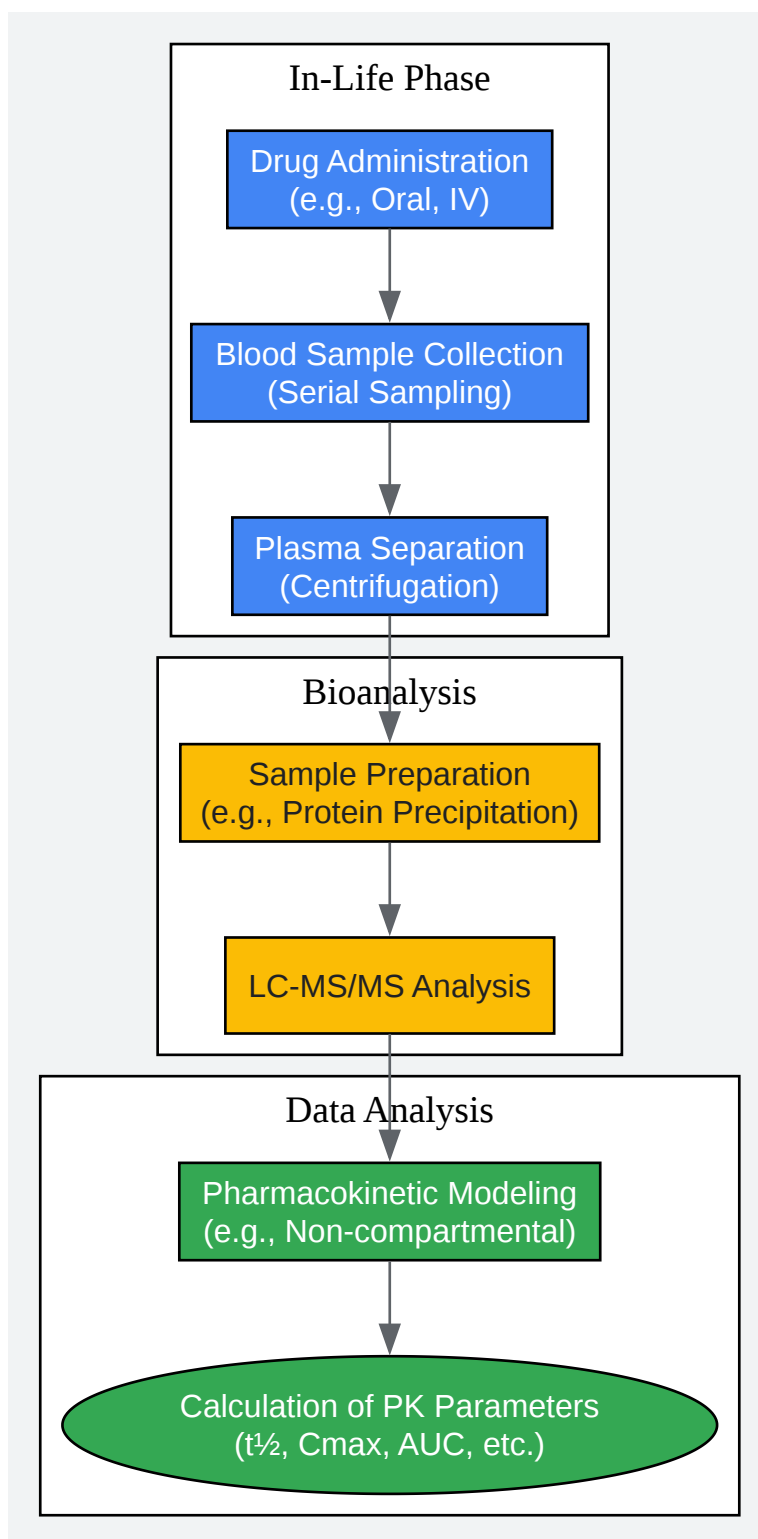
## Experimental Protocols

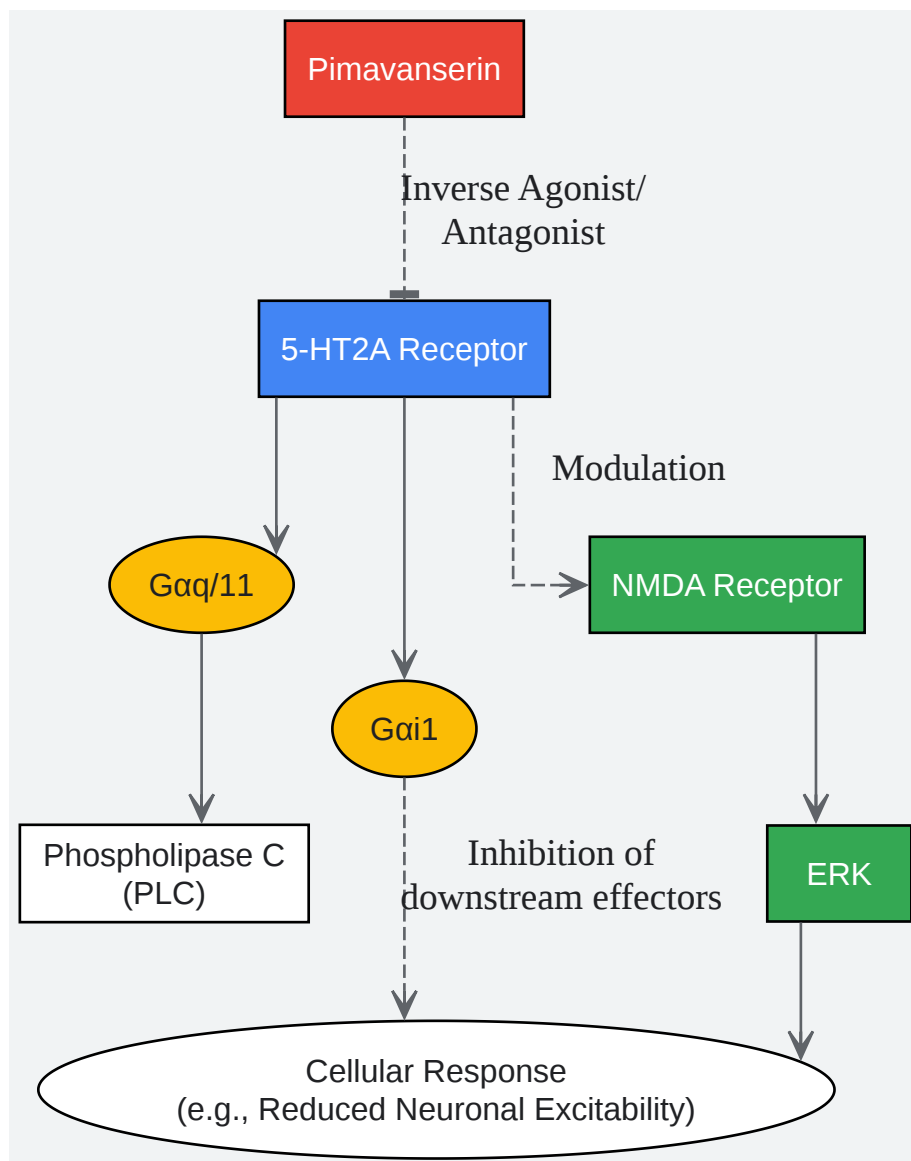
### Quantification of Pimavanserin and AC-279 in Mouse Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of **Pimavanserin** and its active metabolite, AC-279, in mouse plasma.[1][2]

- Sample Preparation:

- Thaw frozen mouse plasma samples at room temperature.
- To 10  $\mu$ L of plasma, add 40  $\mu$ L of acetonitrile containing the internal standard (e.g., vilazodone hydrochloride).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.
- Chromatographic Conditions:
  - LC System: A suitable high-performance liquid chromatography system.
  - Column: Phenomenex C18 column or equivalent.
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient Elution: A linear gradient from 10% to 90% B over a specified time.
  - Flow Rate: 0.5 mL/min.
  - Column Temperature: 40°C.
  - Injection Volume: 1  $\mu$ L.
- Mass Spectrometric Conditions:
  - MS System: A triple quadrupole mass spectrometer.
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Detection Mode: Multiple reaction monitoring (MRM).
  - MRM Transitions: Specific precursor to product ion transitions for **Pimavanserin**, AC-279, and the internal standard should be optimized.





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